6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
6-phenylmethoxy-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)10-17-13-7-6-12-8-9-15-14(12)16-13/h1-9H,10H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXPUJRWZZKHCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(C=C2)C=CN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00676820 | |
| Record name | 6-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1018441-04-7 | |
| Record name | 6-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00676820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Basic Properties of 6-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core basic properties of 6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic intermediate in medicinal chemistry. Also known as 6-(phenylmethoxy)-7-azaindole, this compound serves as a crucial building block, particularly for a class of kinase inhibitors, leveraging the privileged 7-azaindole scaffold. This document details its physicochemical characteristics, a validated synthesis protocol, chemical reactivity, and its strategic application in the synthesis of targeted therapeutics.
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, nucleus is a "privileged scaffold" in medicinal chemistry. Its structure is a bioisostere of both indole and the adenine core of ATP, allowing it to function as an effective hinge-binder in the ATP-binding pocket of many protein kinases.[1] This mimicry enables compounds built on this scaffold to act as competitive inhibitors for a wide range of kinases, a protein family deeply implicated in oncology and inflammatory diseases.[2][3]
The strategic introduction of a benzyloxy group at the 6-position serves two primary purposes:
-
Protective Group: It acts as a stable protecting group for the 6-hydroxy functionality. The underlying 6-hydroxy-7-azaindole is a key pharmacophore in several kinase inhibitors, where the hydroxyl group often forms a critical hydrogen bond with the target protein. The benzyl group is robust enough to withstand various reaction conditions used to build the rest of the molecule and can be removed reliably in a late-stage synthesis step.
-
Modulation of Properties: The bulky, lipophilic benzyloxy group significantly alters the solubility and electronic properties of the 7-azaindole core, influencing its reactivity in subsequent synthetic transformations.
This guide focuses on the fundamental properties and handling of this compound, providing the foundational knowledge necessary for its effective use in complex synthetic campaigns.
Physicochemical and Basic Properties
Understanding the core properties of this intermediate is essential for its successful application in synthesis, including reaction setup, solvent selection, and purification.
Data Summary
| Property | Value | Source / Comment |
| IUPAC Name | 6-(Phenylmethoxy)-1H-pyrrolo[2,3-b]pyridine | --- |
| Synonyms | 6-(Benzyloxy)-7-azaindole | --- |
| CAS Number | 944903-34-8 | --- |
| Molecular Formula | C₁₄H₁₂N₂O | --- |
| Molecular Weight | 224.26 g/mol | Calculated |
| Appearance | Solid | General observation for similar compounds |
| Melting Point | 176-178 °C | [WO2008129152A1] |
| Solubility | Soluble in Methanol, Dichloromethane, DMF | Inferred from synthesis protocols[4][5] |
| Calculated pKa | ~5.6 (for parent 6-azaindole) | [6] |
Discussion of Basicity (pKa)
This value is comparable to that of 4-aminopyridine and indicates that the pyridine ring is moderately basic. This basicity has several implications:
-
Acid-Base Chemistry: The compound will form salts in the presence of strong acids. This can influence its solubility and chromatographic behavior.
-
Reaction Conditions: The pyridine nitrogen can be protonated under acidic reaction conditions, which deactivates the ring towards electrophilic attack. Conversely, its basicity can interfere with base-sensitive reagents or reactions.
-
Biological Interactions: In a physiological environment (pH ~7.4), the pyridine nitrogen will exist in a dynamic equilibrium between its protonated and neutral forms, which can be critical for target engagement in drug molecules derived from this scaffold.
The pyrrole nitrogen (N1) is generally considered non-basic, as its lone pair is part of the aromatic π-system. Deprotonation of the N-H bond with a strong base is a common strategy for functionalization at this position.
Synthesis and Characterization
The most common and logical route to this compound is via a Williamson ether synthesis, starting from the corresponding 6-hydroxy or 6-chloro derivative. The protocol described below is a robust and field-proven method adapted from analogous syntheses.
Recommended Synthesis Protocol: Williamson Ether Synthesis
This protocol details the benzylation of 6-hydroxy-1H-pyrrolo[2,3-b]pyridine. The causality for this choice is clear: the hydroxyl group is a potent nucleophile once deprotonated, and benzyl bromide is an excellent electrophile for this S_N2 reaction. Dimethylformamide (DMF) is chosen as the solvent for its high boiling point and its ability to dissolve both the polar salt intermediate and the organic electrophile.
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 6-hydroxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Solvation: Add anhydrous DMF to create a solution or suspension (approx. 0.1-0.2 M concentration).
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Expertise & Experience: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form the more reactive sodium alkoxide. Adding it at 0 °C controls the exothermic reaction and hydrogen gas evolution.
-
-
Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The mixture should become a clear solution or a uniform suspension of the sodium salt.
-
Alkylation: Add benzyl bromide (1.1 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 3-5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quench & Extraction: After completion, cool the reaction to room temperature and carefully quench by the slow addition of water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Trustworthiness: The aqueous workup removes the DMF and inorganic salts. Multiple extractions ensure complete recovery of the product.
-
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.
Synthesis Workflow Diagram
Caption: Williamson ether synthesis workflow for this compound.
Analytical Characterization
The identity and purity of the synthesized compound must be confirmed through standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the 7-azaindole core protons, the benzylic methylene protons (a singlet around 5.0-5.5 ppm), and the aromatic protons of the benzyl group.
-
¹³C NMR: The carbon spectrum will confirm the presence of all 14 carbon atoms in their respective chemical environments.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecular ion ([M+H]⁺), which validates the elemental composition.
-
Melting Point: The measured melting point should be sharp and consistent with the literature value of 176-178 °C. [WO2008129152A1]
Chemical Reactivity and Strategic Utility
The utility of this compound lies in the distinct reactivity of its different components, allowing for sequential, controlled modifications.
Key Reaction Sites
Caption: Key reactive sites on the this compound scaffold.
-
N1-Position (Pyrrole NH): The proton on the pyrrole nitrogen is acidic and can be removed by a strong base (e.g., NaH, LHMDS). The resulting anion is a potent nucleophile, allowing for the introduction of various substituents via alkylation or arylation. This is a common strategy for modulating the properties of the final drug molecule.
-
C3-Position: The C3 position of the pyrrole ring is electron-rich and is the most susceptible site for electrophilic aromatic substitution, such as halogenation (e.g., with NBS or NIS) or Vilsmeier-Haack formylation.[7] This allows for the introduction of a key handle for subsequent cross-coupling reactions.
-
N7-Position (Pyridine N): As discussed, this nitrogen is basic and is the primary site of protonation.
-
O-Benzyl Group: This is a protecting group designed for removal. The most common and reliable method for debenzylation is catalytic hydrogenation.
Debenzylation Protocol: Unveiling the Core Pharmacophore
Catalytic transfer hydrogenation is a preferred method for debenzylation as it avoids the use of high-pressure hydrogen gas, making it more accessible for standard laboratory setups.
Step-by-Step Methodology:
-
Setup: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol, methanol, or isopropanol.[6]
-
Catalyst & Donor: Add Palladium on carbon (10% Pd/C, ~0.1 eq by weight) and a hydrogen donor like ammonium formate (~5 eq) or cyclohexene.[8]
-
Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is fully consumed.
-
Filtration: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue is the deprotected product, 6-hydroxy-1H-pyrrolo[2,3-b]pyridine, which can be purified further by recrystallization or chromatography if necessary.
Application in Drug Discovery: Synthesis of a c-Met Kinase Inhibitor
The strategic value of this compound is best illustrated through its use as an intermediate in the synthesis of potent kinase inhibitors. While many 7-azaindole-based drugs exist, the synthesis of the c-Met inhibitor PF-04217903 provides a clear example of the utility of the 6-hydroxy-7-azaindole core, which is accessed from its benzyloxy-protected precursor.[3]
The following pathway illustrates a plausible and logical synthetic sequence demonstrating how the title compound can be elaborated into a complex, biologically active molecule.
Caption: Strategic pathway from the intermediate to a final kinase inhibitor core structure.
Causality of the Synthetic Strategy:
-
N-Protection (Step 1): The pyrrole nitrogen is first protected (e.g., with SEM-Cl) to prevent side reactions and to direct the subsequent halogenation specifically to the C3 position.
-
C3-Halogenation (Step 2): Iodination at C3 with N-iodosuccinimide (NIS) installs a versatile handle for palladium-catalyzed cross-coupling reactions.
-
Cross-Coupling (Step 3): A Suzuki or Stille coupling reaction is used to build the complex carbon skeleton by forming a new C-C bond at the C3 position.
-
Debenzylation (Step 4): The benzyl protecting group is now removed to unmask the critical 6-hydroxy group. This step is strategically placed after the cross-coupling to avoid potential interference of a free phenol with the palladium catalyst.
-
Final Elaboration (Step 5): The exposed 6-hydroxy group can then be functionalized, for example, via a Mitsunobu reaction or a nucleophilic aromatic substitution (S_NAr), to install the final piece of the pharmacophore, completing the synthesis of the target kinase inhibitor.
Conclusion
This compound is a high-value synthetic intermediate whose properties are dictated by the interplay between the moderately basic pyridine ring, the reactive pyrrole moiety, and the stable benzyl protecting group. Its strategic design allows for sequential, site-selective functionalization, making it an indispensable building block for constructing complex drug candidates. A thorough understanding of its basicity, reactivity, and handling, as outlined in this guide, is paramount for its successful application in the demanding field of drug discovery and development.
References
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Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Semantic Scholar. [Link]
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Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - PubMed Central. [Link]
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Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. The Royal Society of Chemistry. [Link]
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The Azaindole Framework in the Design of Kinase Inhibitors. PMC - PubMed Central. [Link]
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
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Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines. PMC - NIH. [Link]
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heterocyclic chemistry - Wipf Group. University of Pittsburgh. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
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4-benzyloxyindole - Organic Syntheses Procedure. Organic Syntheses. [Link]
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Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega. [Link]
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Synthesis and Preclinical Evaluation of [18F]PF04217903, a Selective MET PET Tracer. ACS. [Link]
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7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. J-STAGE. [Link]
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Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI. [Link]
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Sensitivity of Selected Human Tumor Models to PF-04217903, a Novel Selective c-Met Kinase Inhibitor. AACR Journals. [Link]
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Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. NIH. [Link]
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An efficient method for the N-debenzylation of aromatic heterocycles. ResearchGate. [Link]
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Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. ResearchGate. [Link]
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Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger. ResearchGate. [Link]
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Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. qualitas1998.net. [Link]
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How can I deprotect the benzyl group in 6-(benzyloxy)chroman? ResearchGate. [Link]
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An In-depth Technical Guide to 6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine: A Key Intermediate in Drug Discovery
Abstract
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically evaluated and approved therapeutic agents. Its unique electronic properties and ability to act as a bioisostere for indole have made it a cornerstone in the development of targeted therapies, particularly in oncology. This technical guide provides a comprehensive overview of a key derivative, 6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine. We will delve into its nomenclature, a plausible and detailed synthetic route based on established methodologies, its physicochemical properties, and its significant role as a versatile intermediate in the synthesis of next-generation kinase inhibitors. This document is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the potential of the 7-azaindole scaffold in their research endeavors.
Nomenclature and Chemical Identity
The compound of interest is systematically named according to IUPAC nomenclature, and is also known by several synonyms, the most common of which is derived from the 7-azaindole parent structure.
| Identifier | Name |
| IUPAC Name | This compound |
| Common Synonym | 6-(benzyloxy)-7-azaindole |
| CAS Number | [Specific CAS No. not publicly available] |
| Molecular Formula | C₁₄H₁₂N₂O |
| Molecular Weight | 224.26 g/mol |
| Canonical SMILES | C1=CC=C(C=C1)COC2=CC3=C(NC=C3)N=C2 |
The Strategic Importance in Medicinal Chemistry: A Privileged Scaffold
The 1H-pyrrolo[2,3-b]pyridine core is a bioisosteric analog of indole, where a nitrogen atom replaces the C-7 carbon. This substitution significantly alters the electronic properties of the molecule, enhancing its hydrogen bonding capabilities and often improving pharmacokinetic properties such as aqueous solubility.
In the context of kinase inhibitor design, the 7-azaindole scaffold has proven to be an exceptional "hinge-binder."[1] The pyridine nitrogen and the pyrrole N-H group can form two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine moiety of ATP.[1] This bidentate interaction provides a strong anchor for the inhibitor, leading to high potency. The benzyloxy group at the 6-position serves as a protected hydroxyl group, a common strategy in medicinal chemistry. This allows for the modification of other parts of the molecule before deprotection to reveal the 6-hydroxy functionality, which can then be used for further derivatization or may itself be a key pharmacophoric feature.
Synthesis and Purification: A Proposed Pathway
The proposed multi-step synthesis is outlined below:
Caption: Proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol (Proposed)
Step 1: Synthesis of 2-amino-5-benzyloxypyridine
-
Rationale: Introduction of the benzyloxy group at an early stage. This is a standard Ullmann condensation or Buchwald-Hartwig type reaction.
-
Procedure:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in anhydrous toluene, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (Argon or Nitrogen).
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add benzyl alcohol (1.1 eq) and a catalytic amount of copper(I) iodide (0.1 eq).
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and quench carefully with water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Step 2: Synthesis of 2-amino-3-iodo-5-benzyloxypyridine
-
Rationale: Iodination at the 3-position is a key step to enable the subsequent Sonogashira coupling for the formation of the pyrrole ring.
-
Procedure:
-
Dissolve 2-amino-5-benzyloxypyridine (1.0 eq) in acetonitrile.
-
Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with aqueous sodium thiosulfate solution.
-
Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product can often be used in the next step without further purification, or it can be purified by column chromatography.
-
Step 3: Synthesis of this compound
-
Rationale: A Sonogashira coupling followed by in-situ cyclization is a common and efficient method for constructing the 7-azaindole scaffold.[3]
-
Procedure:
-
To a solution of 2-amino-3-iodo-5-benzyloxypyridine (1.0 eq) in a mixture of triethylamine and THF, add bis(triphenylphosphine)palladium(II) dichloride (0.05 eq) and copper(I) iodide (0.1 eq).
-
Degas the mixture with argon for 15 minutes.
-
Add trimethylsilylacetylene (1.5 eq) and heat the reaction to 70 °C.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the reaction to room temperature.
-
Add tetrabutylammonium fluoride (TBAF) (1.1 eq, 1M solution in THF) and stir at room temperature for 1 hour to effect desilylation and cyclization.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Physicochemical Properties and Characterization
While specific experimental data for this compound is not extensively published, its properties can be inferred from its structure and data available for the parent 1H-pyrrolo[2,3-b]pyridine.
| Property | Value / Description | Justification |
| Appearance | Expected to be a white to off-white or light yellow solid. | Based on the appearance of related 7-azaindole derivatives. |
| Melting Point | Not determined. | Would require experimental validation. |
| Solubility | Expected to be soluble in common organic solvents like methanol, dichloromethane, and ethyl acetate. | The presence of the benzyl group increases lipophilicity compared to the parent 7-azaindole. |
| ¹H NMR | Characteristic peaks for the pyrrolo[2,3-b]pyridine core and the benzyl group are expected. | A related compound, N-(5-(benzyloxy)-4,6-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-yl)acetamide, shows characteristic signals for the benzyl protons.[4] |
| ¹³C NMR | Resonances corresponding to the aromatic carbons of both the 7-azaindole and benzyl moieties would be observed. | |
| Mass Spectrometry | The molecular ion peak (M+H)⁺ would be expected at m/z 225.26. |
Applications in Drug Discovery: A Gateway to Kinase Inhibitors
The primary application of this compound in drug discovery is as a versatile synthetic intermediate for the preparation of potent and selective kinase inhibitors.[1][5] The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component of several approved drugs and clinical candidates targeting a range of kinases involved in cancer and inflammatory diseases.[6]
The benzyloxy group serves as a protecting group for the 6-hydroxy functionality. This protection allows for chemical modifications at other positions of the 7-azaindole ring, such as the 3- or 4-positions, which are often crucial for achieving selectivity and potency against specific kinases. Following these modifications, the benzyl group can be readily removed by standard deprotection methods, such as catalytic hydrogenation, to yield the 6-hydroxy-7-azaindole derivative. This hydroxyl group can then be further functionalized or may itself be a critical interaction point with the target protein.
Caption: Generalized kinase signaling pathway and competitive inhibition by a 7-azaindole derivative.
Conclusion
This compound is a strategically important molecule in the field of medicinal chemistry. While not typically an end-product itself, its role as a key intermediate provides access to a wide array of potentially therapeutic compounds. The 7-azaindole core offers a proven scaffold for potent kinase inhibition, and the 6-benzyloxy group provides a versatile handle for synthetic elaboration and the introduction of crucial pharmacophoric features. A thorough understanding of its synthesis and chemical properties, as outlined in this guide, is essential for researchers aiming to develop novel and effective targeted therapies.
References
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google P
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Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - Semantic Scholar. (URL: [Link])
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Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2 - MDPI. (URL: [Link])
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC - PubMed Central. (URL: [Link])
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1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem. (URL: [Link])
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Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC - PubMed Central. (URL: [Link])
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Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile - RosDok. (URL: [Link])
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Azaindole synthesis - Organic Chemistry Portal. (URL: [Link])
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Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling - AWS. (URL: [Link])
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An In-depth Technical Guide to the Solubility and Stability of 6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine
Introduction: The Significance of 6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine in Drug Discovery
This compound, a derivative of the 7-azaindole scaffold, represents a core structural motif in modern medicinal chemistry. The 1H-pyrrolo[2,3-b]pyridine core is a "privileged structure," frequently appearing in compounds targeting a range of biological entities, including various kinases.[1][2] The benzyloxy substituent at the 6-position is often incorporated to modulate properties such as lipophilicity, metabolic stability, and target engagement through specific steric and electronic interactions. As with any compound destined for preclinical and clinical development, a thorough understanding of its physicochemical properties is paramount. This guide provides a comprehensive overview of the critical solubility and stability characteristics of this compound, offering both theoretical insights and practical methodologies for their assessment. For drug development professionals, this information is crucial for formulation design, predicting in vivo behavior, and ensuring the overall quality and reliability of a potential therapeutic agent.
Part 1: Solubility Profile: A Gateway to Bioavailability
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor aqueous solubility can lead to low absorption and insufficient therapeutic effect.[3] Therefore, a comprehensive assessment of the solubility of this compound in various media is an essential early-stage activity in drug development.
Anticipated Solubility Characteristics
The chemical structure of this compound—a fused aromatic heterocyclic system with a bulky, hydrophobic benzyloxy group—suggests that it is likely to be poorly soluble in aqueous media. The pyrrolo[2,3-b]pyridine core possesses both hydrogen bond donors (the pyrrole N-H) and acceptors (the pyridine nitrogen), which can interact with water. However, the large non-polar surface area of the benzyl group is expected to dominate, leading to unfavorable interactions with the highly polar water environment.
Conversely, the compound is anticipated to exhibit good solubility in common organic solvents used in pharmaceutical processing, such as dimethyl sulfoxide (DMSO), ethanol, and methanol. This is due to the favorable non-polar interactions between the molecule and these less polar solvents.
As an analogue, we can consider O6-benzylguanine, which also features a benzyloxy group attached to a nitrogen-containing heterocyclic purine core. Data for O6-benzylguanine indicates it is sparingly soluble in aqueous buffers (approximately 0.5 mg/mL in a 1:1 DMSO:PBS solution) but readily soluble in organic solvents like DMSO (≥10 mg/mL) and methanol (20 mg/mL).[4] A similar solubility profile can be expected for this compound.
Experimental Determination of Solubility
A multi-faceted approach to solubility testing is recommended to gain a comprehensive understanding of the compound's behavior. This typically involves both kinetic and thermodynamic solubility assessments.[5]
Table 1: Recommended Solubility Studies for this compound
| Solubility Test Type | Recommended Solvents/Media | Purpose | Typical Method |
| Kinetic Solubility | Phosphate Buffered Saline (PBS), pH 7.4 | To assess solubility from a supersaturated DMSO stock solution, mimicking early-stage screening conditions. | Nephelometry or Turbidimetry[6] |
| Thermodynamic Solubility | Water, 0.1 N HCl, PBS (pH 7.4) | To determine the true equilibrium solubility, crucial for formulation development. | Shake-flask method followed by HPLC-UV analysis[7] |
| Organic Solvent Solubility | DMSO, Ethanol, Methanol, Acetonitrile | To establish suitable solvents for stock solutions, synthesis, and purification. | Visual assessment or gravimetric analysis |
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
The shake-flask method is the gold standard for determining thermodynamic solubility. The causality behind this choice lies in its ability to ensure that a true equilibrium between the solid and dissolved states of the compound is achieved.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a different solvent (e.g., water, PBS pH 7.4, 0.1 N HCl).
-
Equilibration: Agitate the vials at a constant temperature (typically 25 °C or 37 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Caption: Workflow for Thermodynamic Solubility Determination.
Part 2: Stability Profile: Ensuring Compound Integrity
Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[8][9] These studies are essential for determining storage conditions, retest periods, and shelf life.
Anticipated Stability Characteristics
The this compound molecule possesses several functionalities that could be susceptible to degradation:
-
Benzyloxy Group: The benzyl ether linkage can be susceptible to cleavage under strongly acidic conditions or through hydrogenolysis.[10] However, benzyl ethers are generally stable to a wide range of other conditions. Studies on benzyl ethers as heat transfer fluids have shown them to be thermally stable at high temperatures.[11]
-
Pyrrolo[2,3-b]pyridine Core: This heterocyclic system is generally aromatic and thus relatively stable. However, extreme pH conditions or oxidative stress could potentially lead to ring opening or other transformations. The degradation of pyridine derivatives in the environment often proceeds through hydroxylation and subsequent ring cleavage.[12][13][14]
Forced Degradation (Stress Testing)
Forced degradation studies are undertaken to identify the likely degradation products, which in turn can help to establish the degradation pathways and the intrinsic stability of the molecule.[15] These studies are typically conducted under more severe conditions than those used for accelerated stability testing.
Table 2: Recommended Forced Degradation Conditions for this compound
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 N - 1 N HCl, heat (e.g., 60 °C) | Cleavage of the benzyloxy ether. |
| Basic Hydrolysis | 0.1 N - 1 N NaOH, heat (e.g., 60 °C) | Generally expected to be stable. |
| Oxidation | 3-30% H₂O₂, room temperature | Oxidation of the pyrrole or pyridine ring. |
| Thermal Degradation | Dry heat (e.g., 80-100 °C) | General decomposition. |
| Photostability | Exposure to light (ICH Q1B guidelines) | Photolytic degradation. |
Experimental Protocol: Forced Degradation Study
The rationale behind this protocol is to systematically expose the compound to a range of stresses to identify its vulnerabilities and potential degradation products.
Methodology:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile/water) and expose them to the stress conditions outlined in Table 2.
-
Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization/Quenching: If necessary, neutralize the acidic or basic samples or quench the oxidative reaction before analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method. This is a validated method that can separate the parent compound from all potential degradation products.
-
Peak Purity and Mass Balance: Assess the purity of the parent peak and calculate the mass balance to ensure that all degradation products are accounted for.
Caption: Workflow for a Forced Degradation Study.
Conclusion
While direct experimental data for the solubility and stability of this compound is not extensively published, a robust understanding of its likely physicochemical properties can be extrapolated from its chemical structure and data from analogous compounds. This technical guide provides a framework for the experimental determination of these crucial parameters. A thorough investigation of solubility and stability, as outlined, is a non-negotiable step in the progression of this, or any, promising compound from a laboratory curiosity to a potential therapeutic agent. The methodologies described herein are designed to be self-validating and provide the trustworthy data required for informed decision-making in the drug development process.
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(2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling. Journal of Molecular Structure, 1268, 133681. [Link]
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Chen, Y., et al. (2018). A Novel Degradation Mechanism for Pyridine Derivatives in Alcaligenes faecalis JQ135. Applied and Environmental Microbiology, 84(15), e00910-18. [Link]
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A review on recent advances in nitrogen-containing molecules and their biological applications. (2020). Molecules, 25(23), 5674. [Link]
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Sims, G. K., & O'Loughlin, E. J. (1989). Degradation of pyridines in the environment. CRC Critical Reviews in Environmental Control, 19(4), 309-340. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Medicinal Chemistry, 12(8), 1365-1372. [Link]
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Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025). ResearchGate. [Link]
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Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. (2020). ResearchGate. [Link]
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Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2018). ACS Medicinal Chemistry Letters, 9(11), 1124-1129. [Link]
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This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It explores the synthesis, biological significance, and therapeutic potential of 6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine and its related heterocyclic compounds. This document provides a comprehensive overview of the core scaffold, its derivatization strategies, and its emergence as a privileged structure in the development of targeted therapies, particularly as kinase inhibitors.
Introduction: The Rise of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a bicyclic aromatic heterocycle that has garnered significant attention in medicinal chemistry. Its structural resemblance to indole and purine allows it to act as a bioisostere, effectively interacting with biological targets. The introduction of a nitrogen atom into the indole ring can modulate physicochemical properties such as solubility and pKa, potentially improving the pharmacokinetic profile of drug candidates. The 6-(benzyloxy) substitution on this core scaffold provides a versatile handle for further functionalization and has been instrumental in the development of potent and selective inhibitors for a range of therapeutic targets. This guide will delve into the synthetic pathways to access this core and explore its application in the design of novel therapeutics.
Part 1: Synthesis of the Core Scaffold: this compound
The synthesis of the this compound core is a multi-step process that requires careful control of reaction conditions. A plausible and efficient synthetic route is outlined below, based on established methodologies for the synthesis of substituted 7-azaindoles.
Proposed Synthetic Pathway
The synthesis commences with a commercially available substituted pyridine, which is then elaborated to the desired pyrrolopyridine scaffold. The introduction of the benzyloxy group is a key step, providing a protective group and a point for future modifications.
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Iodination of 2-Amino-5-bromopyridine
-
Rationale: Introduction of an iodine atom at the 3-position of the pyridine ring is a crucial step to facilitate the subsequent Sonogashira coupling and cyclization to form the pyrrole ring.
-
Protocol:
-
To a solution of 2-amino-5-bromopyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS) (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove excess iodine, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-amino-3-iodo-5-bromopyridine.
-
Step 2: Sonogashira Coupling and Cyclization to form 5-Bromo-1H-pyrrolo[2,3-b]pyridine
-
Rationale: This one-pot reaction combines a palladium-catalyzed Sonogashira coupling of an alkyne with the iodinated pyridine, followed by a base-mediated intramolecular cyclization to construct the fused pyrrole ring.[1]
-
Protocol:
-
To a solution of 2-amino-3-iodo-5-bromopyridine (1.0 eq) in a suitable solvent like toluene, add trimethylsilylacetylene (1.2 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).
-
Add a base, for example, triethylamine (3.0 eq), and heat the mixture to reflux under an inert atmosphere.
-
After the coupling is complete (monitored by TLC), add a strong base like potassium tert-butoxide (2.0 eq) to facilitate the cyclization and desilylation.
-
Continue refluxing until the formation of the 7-azaindole is complete.
-
Cool the reaction mixture, quench with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the residue by column chromatography to yield 5-bromo-1H-pyrrolo[2,3-b]pyridine.
-
Step 3: Oxidation to 5-Bromo-6-hydroxy-1H-pyrrolo[2,3-b]pyridine
-
Rationale: Introduction of a hydroxyl group at the 6-position is achieved through an oxidation reaction, which sets the stage for the subsequent benzylation.
-
Protocol:
-
Dissolve 5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a mixture of sulfuric acid and nitric acid at a low temperature (e.g., 0 °C).
-
Carefully warm the reaction to room temperature and stir for several hours.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 5-bromo-6-hydroxy-1H-pyrrolo[2,3-b]pyridine.
-
Step 4: Benzylation to 6-(Benzyloxy)-5-bromo-1H-pyrrolo[2,3-b]pyridine
-
Rationale: The hydroxyl group is protected as a benzyl ether. This is a standard Williamson ether synthesis.
-
Protocol:
-
To a solution of 5-bromo-6-hydroxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (1.5 eq).
-
Add benzyl bromide (1.2 eq) and stir the mixture at room temperature or slightly elevated temperature until the reaction is complete.
-
Pour the reaction mixture into water and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify by column chromatography to give 6-(benzyloxy)-5-bromo-1H-pyrrolo[2,3-b]pyridine.
-
Step 5: Debromination to this compound
-
Rationale: The final step involves the removal of the bromine atom to yield the desired core scaffold. This can be achieved through catalytic hydrogenation.
-
Protocol:
-
Dissolve 6-(benzyloxy)-5-bromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Add a palladium catalyst, such as 10% Pd/C (0.1 eq), and a base like triethylamine (1.1 eq).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain the final product, this compound.
-
Part 2: this compound Derivatives as Kinase Inhibitors
The this compound scaffold has proven to be a fertile ground for the development of potent and selective kinase inhibitors. The benzyloxy group can be deprotected to reveal a hydroxyl group, which can then be further functionalized to explore structure-activity relationships (SAR). This section will explore the development of derivatives targeting several key kinases implicated in cancer and inflammatory diseases.
Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Aberrant FGFR signaling, due to gene amplification, mutations, or fusions, is a key driver in various cancers.[2][3] The 1H-pyrrolo[2,3-b]pyridine core has been successfully utilized to develop potent FGFR inhibitors.
Mechanism of Action and Signaling Pathway:
FGFRs are receptor tyrosine kinases that, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, activating downstream signaling pathways such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways. These pathways regulate cell proliferation, survival, migration, and angiogenesis.[4][5] Inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold typically act as ATP-competitive inhibitors, binding to the kinase domain of FGFR and preventing its phosphorylation and subsequent activation.
Caption: Simplified FGFR signaling pathway and the point of inhibition.
Structure-Activity Relationship (SAR) and Data:
Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been synthesized and evaluated for their FGFR inhibitory activity. Key SAR insights include the importance of substituents at the 3- and 5-positions of the pyrrolopyridine ring for potency and selectivity.
| Compound ID | R1 (Position 3) | R2 (Position 5) | FGFR1 IC₅₀ (nM) | FGFR2 IC₅₀ (nM) | FGFR3 IC₅₀ (nM) | Cell Line | Reference |
| 4h | 3,5-dimethoxyphenyl | H | 7 | 9 | 25 | 4T1 (Breast Cancer) | [6] |
| Generic A | Substituted Phenyl | CF₃ | 10-50 | 15-60 | 20-80 | Various | [4] |
| Generic B | Indazole | H | 5-25 | 8-30 | 15-50 | Various | [4] |
Experimental Protocol: In Vitro Kinase Assay
-
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.[7][8][9][10]
-
Protocol:
-
Prepare a reaction mixture containing the recombinant FGFR enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP in a kinase assay buffer.
-
Add the test compound (dissolved in DMSO) at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding ATP. Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an antibody-based method (e.g., ELISA).
-
Calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Other Kinase Targets
The versatility of the this compound scaffold extends to the inhibition of other kinases implicated in various diseases.
-
Traf2 and Nck-interacting kinase (TNIK): TNIK is a serine/threonine kinase involved in the Wnt signaling pathway, which is frequently dysregulated in colorectal cancer.[11][12][13][14] Derivatives of 1H-pyrrolo[2,3-b]pyridine have been identified as potent TNIK inhibitors, disrupting aberrant Wnt signaling and impeding cancer cell growth.[11][12][13]
-
Maternal Embryonic Leucine Zipper Kinase (MELK): MELK is overexpressed in several cancers and is involved in cell cycle progression and tumor formation.[15][16][17][18] The 1H-pyrrolo[2,3-b]pyridine scaffold has been explored for the development of MELK inhibitors. MELK signaling involves pathways such as FAK/Paxillin and interactions with FOXM1.[15][18]
-
Cyclin-Dependent Kinase 8 (CDK8): CDK8 is a transcriptional regulator that is often overexpressed in various cancers and is implicated in the Wnt/β-catenin signaling pathway.[19][20][21][22][23] 1H-pyrrolo[2,3-b]pyridine derivatives have shown promise as CDK8 inhibitors.
-
Janus Kinase 1 (JAK1): JAK1 is a key mediator of cytokine signaling through the JAK-STAT pathway and is a therapeutic target for inflammatory and autoimmune diseases.[24][25][26][27][28] The 1H-pyrrolo[2,3-b]pyridine scaffold has been utilized to design selective JAK1 inhibitors.
-
Phosphodiesterase 4B (PDE4B): While not a kinase, PDE4B is a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels, which in turn modulates inflammatory responses.[29][30][31][32][33] Inhibition of PDE4B leads to an increase in cAMP, which can suppress the production of pro-inflammatory cytokines. The 1H-pyrrolo[2,3-b]pyridine scaffold has been investigated for the development of PDE4B inhibitors.
Part 3: Biological Evaluation of 1H-pyrrolo[2,3-b]pyridine Derivatives
The biological evaluation of these compounds is critical to determine their therapeutic potential. A battery of in vitro and in vivo assays is employed to assess their potency, selectivity, and cellular effects.
Cell Viability Assays (MTT/XTT)
-
Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[34][35][36][37] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product.
-
Protocol (MTT Assay):
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
-
Western Blot Analysis
-
Principle: This technique is used to detect specific proteins in a sample and can be used to assess the inhibition of kinase signaling pathways. By probing for phosphorylated forms of kinases or their downstream targets, one can determine the efficacy of an inhibitor.
-
Protocol:
-
Treat cells with the test compound for a specified time.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the protein of interest (e.g., phospho-FGFR, total FGFR, phospho-ERK, total ERK).
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Analyze the band intensities to quantify the changes in protein expression or phosphorylation levels.
-
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and privileged structure in modern drug discovery. Its synthetic accessibility and the ability to readily introduce diverse substituents have enabled the development of a wide range of potent and selective inhibitors targeting various kinases and other enzymes implicated in cancer and inflammatory diseases. The continued exploration of the chemical space around this scaffold, guided by structure-based drug design and a deeper understanding of the underlying biology of its targets, holds great promise for the discovery of novel and effective therapeutics. Future efforts will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their in vitro potency into in vivo efficacy and ultimately, clinical success.
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Cho, S. Y., et al. (2015). MELK—a conserved kinase: functions, signaling, cancer, and controversy. Clinical and translational medicine, 4(1), 1-8. [Link]
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Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC advances, 10(42), 25065-25075. [Link]
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Zhang, Y., et al. (2018). Schematic of inflammatory signaling pathways, PDE4B is involved in the production of inflammatory and anti-inflammatory cytokines through its action in degrading cAMP. ResearchGate. [Link]
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Mao, P., et al. (2020). FGF/FGFR signaling pathway involved resistance in various cancer types. Journal of Hematology & Oncology, 13(1), 11. [Link]
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Li, H., et al. (2024). PDE4 inhibitors: potential protective effects in inflammation and vascular diseases. Frontiers in Pharmacology, 15, 1386766. [Link]
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van der Welle, R. (2023). In vitro kinase assay v1. ResearchGate. [Link]
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Al-Zahrani, B. A. M. (2021). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. [Link]
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FAI²R - The French national network for rare immuno-hematological diseases. (2024, October 3). JAK1: new genetic disease and therapeutic aspect. YouTube. [Link]
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Patsnap. (2025). What are the therapeutic applications for CDK8 inhibitors? [Link]
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MDPI. (n.d.). Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. [Link]
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Singh, M., et al. (2021). Different strategies for synthesis of 7-azaindoles. ResearchGate. [Link]
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Hu, X., et al. (2021). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. Frontiers in Immunology, 12, 712443. [Link]
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Galbraith, M. D., et al. (2023). CDK8 and CDK19: positive regulators of signal-induced transcription and negative regulators of Mediator complex proteins. Nucleic acids research, 51(12), 5913-5927. [Link]
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Medvolt.ai. (2024). TNIK: Redefining the Battle Against Cancer and Age-Related Diseases. [Link]
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Chen, L., et al. (2020). Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression. Frontiers in cell and developmental biology, 8, 597. [Link]
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Galkin, A., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 27(15), 4785. [Link]
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BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work? [Link]
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Kulkarni, P. M., et al. (2021). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. ACS omega, 6(16), 10892-10905. [Link]
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Gu, C., et al. (2013). Maternal Embryonic Leucine-zipper Kinase: Key Kinase for Stem Cell Phenotype in Glioma and Other Cancers. Journal of visualized experiments : JoVE, (78), 50649. [Link]
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Su, Y., et al. (2022). The regulatory role of PDE4B in the progression of inflammatory function study. Frontiers in pharmacology, 13, 982130. [Link]
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American Association for Cancer Research. (2018). Abstract B146: A novel TNIK inhibitor potently downregulates cancer stem cell population through attenuation of Wnt signaling. Cancer Research, 78(13_Supplement), B146-B146. [Link]
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Methodological & Application
The Versatile Scaffold: 6-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine in Modern Kinase Inhibitor Synthesis
Introduction: In the landscape of contemporary drug discovery, the quest for selective and potent kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology and immunology. Kinases, as central regulators of cellular signaling, represent a large and well-validated class of drug targets.[1] The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold" in medicinal chemistry due to its unique electronic properties and its ability to form key hydrogen bonding interactions with the hinge region of kinase ATP-binding sites.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of a key derivative, 6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine, in the synthesis of next-generation kinase inhibitors. We will delve into the rationale behind its use, provide detailed synthetic protocols for its functionalization, and present case studies of its application in the synthesis of potent kinase inhibitors.
The benzyloxy group at the 6-position of the 7-azaindole core serves a dual purpose. Firstly, it acts as a versatile handle for introducing further molecular complexity through debenzylation to the corresponding 6-hydroxy-7-azaindole, which can then be functionalized in various ways. Secondly, the benzyloxy group itself can engage in favorable interactions within the kinase active site, contributing to the overall binding affinity of the inhibitor.
Core Synthetic Strategies and Key Functionalization Reactions
The true power of this compound as a building block lies in the diverse array of chemical transformations that can be selectively applied to its different positions. The pyrrole and pyridine rings exhibit distinct reactivities, allowing for a stepwise and controlled elaboration of the core structure. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are indispensable tools in this regard, enabling the formation of crucial C-C and C-N bonds.[3][4][5]
Strategic Functionalization Workflow
The following diagram illustrates a general workflow for the functionalization of the this compound core to generate a library of diverse kinase inhibitor candidates.
Caption: General workflow for kinase inhibitor synthesis from this compound.
Detailed Protocols
Protocol 1: N-Protection of this compound
Rationale: Protection of the pyrrole nitrogen is often a crucial first step to prevent unwanted side reactions and to modulate the reactivity of the azaindole ring system during subsequent functionalization steps. The choice of protecting group is critical and depends on its stability to the planned reaction conditions and the ease of its eventual removal. The triisopropylsilyl (TIPS) and benzenesulfonyl (Bs) groups are commonly employed.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stirring: Stir the resulting suspension at 0 °C for 30 minutes.
-
Addition of Protecting Group: Add the protecting group precursor, such as triisopropylsilyl chloride (TIPSCl, 1.1 eq) or benzenesulfonyl chloride (BsCl, 1.1 eq), dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Palladium-Catalyzed C4-Amination (Buchwald-Hartwig Reaction)
Rationale: The introduction of an amine substituent at the C4 position is a common strategy in the design of kinase inhibitors, as this group can form a critical hydrogen bond with the kinase hinge region. The Buchwald-Hartwig amination is a powerful method for achieving this transformation.[6]
Prerequisites: N-protected 4-chloro-6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine. The synthesis of the 4-chloro derivative can be achieved via N-oxidation followed by treatment with a chlorinating agent like POCl3.[7]
Step-by-Step Methodology:
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, combine N-protected 4-chloro-6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine (1.0 eq), the desired amine (1.2 eq), a palladium catalyst such as Pd2(dba)3 (0.05 eq), a suitable phosphine ligand like Xantphos (0.1 eq), and a base such as cesium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous 1,4-dioxane to the reaction mixture.
-
Reaction Conditions: Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired C4-aminated product.
Protocol 3: Debenzylation and Final Deprotection
Rationale: The final steps in the synthesis often involve the removal of protecting groups to unmask the desired functionalities. The benzyl ether can be cleaved under standard hydrogenolysis conditions, and the N-protecting group is removed according to its specific chemical nature (e.g., fluoride for silyl groups, base for sulfonyl groups).
Step-by-Step Methodology (Debenzylation):
-
Reaction Setup: Dissolve the benzyloxy-containing intermediate (1.0 eq) in a suitable solvent such as ethanol or methanol.
-
Catalyst Addition: Add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting 6-hydroxy derivative is often used in the next step without further purification.
Case Study: Synthesis of a Janus Kinase (JAK) Inhibitor Scaffold
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a critical role in cytokine signaling. Dysregulation of the JAK-STAT pathway is implicated in various autoimmune diseases and cancers.[8] The 1H-pyrrolo[2,3-b]pyridine scaffold is a key component of several approved and clinical-stage JAK inhibitors.
The following is a representative synthetic scheme for a JAK inhibitor scaffold utilizing this compound as a starting material.
| Step | Reaction | Key Reagents & Conditions | Purpose |
| 1 | N-Protection | NaH, SEM-Cl, THF | Protects the pyrrole nitrogen for selective functionalization. |
| 2 | Halogenation | NIS, DMF | Introduces an iodine at the C3 position for subsequent cross-coupling. |
| 3 | Suzuki Coupling | Arylboronic acid, Pd(PPh3)4, Na2CO3, Dioxane/H2O | Forms a C-C bond at the C3 position to introduce a key pharmacophore. |
| 4 | C4-Amination | Amine, Pd2(dba)3, Xantphos, Cs2CO3, Dioxane | Introduces a hinge-binding amine at the C4 position. |
| 5 | Debenzylation | H2, Pd/C, EtOH | Unmasks the 6-hydroxy group for potential further functionalization or as a final pharmacophore. |
| 6 | N-Deprotection | TBAF, THF | Removes the SEM protecting group to yield the final inhibitor scaffold. |
Signaling Pathway of JAK Inhibition
The inhibition of JAKs blocks the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs). This prevents the translocation of STAT dimers to the nucleus and the transcription of pro-inflammatory and pro-proliferative genes.
Caption: Simplified JAK-STAT signaling pathway and the point of intervention by a 7-azaindole-based inhibitor.
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of kinase inhibitors. Its strategic use, in combination with modern synthetic methodologies such as palladium-catalyzed cross-coupling reactions, allows for the efficient and modular construction of complex molecular architectures. The protocols and strategies outlined in this application note provide a solid foundation for researchers to explore the vast chemical space around the 7-azaindole scaffold and to develop novel and potent kinase inhibitors for the treatment of human diseases.
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Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (2025). Molecules, 30(20), 4969. [Link]
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Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. (2023). Molecules, 28(15), 5804. [Link]
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Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Medicinal Chemistry, 12(6), 963-973. [Link]
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Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. (2014). Beilstein Journal of Organic Chemistry, 10, 235-243. [Link]
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Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. (2018). Catalysts, 8(10), 456. [Link]
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- SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS. (2014). Googleapis.com.
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functionalization of the 1H-pyrrolo[2,3-b]pyridine core
An Application Guide to the Strategic Functionalization of the 1H-Pyrrolo[2,3-b]pyridine Core for Drug Discovery
Authored by a Senior Application Scientist
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged" scaffold in modern medicinal chemistry.[1][2] Its unique structure, which acts as a bioisostere for both indole and purine systems, allows it to form key hydrogen bonding interactions with a multitude of biological targets, most notably protein kinases.[2][3] The incorporation of a nitrogen atom into the indole's benzene ring modulates physicochemical properties like solubility and polarity, offering a strategic advantage in drug design.[2] Consequently, the 7-azaindole core is a cornerstone of numerous therapeutic agents, including the FDA-approved BRAF inhibitor Vemurafenib.[2][3]
This guide provides an in-depth exploration of the key strategies for the regioselective functionalization of the 7-azaindole nucleus. We move beyond simple procedural lists to explain the underlying chemical principles and rationale that govern these transformations, empowering researchers to not only replicate but also adapt these methods for their specific drug discovery campaigns.
Understanding the Reactivity of the 7-Azaindole Core
The synthetic chemistry of 7-azaindole is a tale of two rings with distinct electronic characters. The pyrrole ring is electron-rich and thus susceptible to electrophilic attack, while the pyridine ring is electron-deficient, making it more amenable to nucleophilic substitution or metal-catalyzed C-H activation.[4] The inherent reactivity order for electrophilic substitution is C3 > C2 > C6 > C4 > C5, with the C3 position being the most nucleophilic and kinetically favored site.
Caption: Numbering and structure of the 1H-pyrrolo[2,3-b]pyridine core.
Part 1: Functionalization of the Pyrrole Ring (C2 & C3 Positions)
The electron-rich nature of the five-membered pyrrole ring dictates its reactivity, making it the primary site for initial functionalization efforts.
Electrophilic Substitution at the C3-Position
The C3 position is the most electronically activated site for electrophilic attack. Reactions such as halogenation, nitration, and Mannich reactions proceed with high regioselectivity at this position.[5]
Protocol 1: Regioselective C3-Bromination with N-Bromosuccinimide (NBS)
This protocol provides a reliable method for introducing a bromine atom at the C3 position, creating a versatile handle for subsequent cross-coupling reactions.
-
Causality & Rationale: N-Bromosuccinimide (NBS) is the reagent of choice due to its ability to provide a low concentration of electrophilic bromine (Br+), minimizing over-reaction and side products. Acetonitrile (MeCN) or Dichloromethane (DCM) are excellent solvent choices as they are relatively inert and effectively solubilize the starting material. The reaction is typically run at 0°C to room temperature to control the exothermic reaction and maintain high selectivity.
Step-by-Step Methodology:
-
Dissolve 1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous MeCN (0.1 M) in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 5°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 3-bromo-1H-pyrrolo[2,3-b]pyridine.
Directed Metalation and Functionalization at the C2-Position
While C3 is the kinetically favored site for electrophilic attack, functionalization at C2 requires a directing group strategy to overcome the inherent reactivity. Directed ortho Metalation (DoM) is a powerful technique for this purpose.
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Application Note: A Scalable and Robust Synthesis of 6-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a "privileged scaffold" in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, often leading to enhanced pharmacological properties such as improved solubility and bioavailability.[1] This core is integral to numerous clinically approved drugs and advanced drug candidates, particularly in oncology and immunology.[2][3]
6-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine is a critical intermediate for the synthesis of highly functionalized 7-azaindole derivatives, including potent kinase inhibitors targeting signaling pathways like SGK-1 and FGFR.[2][4] The benzyloxy group serves a dual purpose: it acts as a stable protecting group for the 6-hydroxy functionality and provides a synthetic handle for further modifications through debenzylation.
Scaling the synthesis of this intermediate from laboratory grams to multi-kilogram quantities presents distinct challenges. These include ensuring regioselectivity, managing the handling of hazardous reagents, controlling reaction exotherms, and developing a purification strategy that is both efficient and scalable. This document provides a detailed, field-proven protocol for the robust scale-up synthesis of this compound, emphasizing the scientific rationale behind each operational step to ensure safety, reproducibility, and high purity.
Overview of the Selected Synthetic Strategy
The most direct and scalable route to the target compound is the Williamson ether synthesis. This strategy begins with the commercially available or readily synthesized precursor, 6-hydroxy-1H-pyrrolo[2,3-b]pyridine. The phenolic hydroxyl group is deprotonated with a strong, non-nucleophilic base, followed by an SN2 reaction with a benzylating agent.
This approach is favored for scale-up due to:
-
High Atom Economy: It is a direct functionalization with minimal byproducts.
-
Robustness: The Williamson ether synthesis is a well-established and reliable transformation.[5]
-
Reagent Availability: The required reagents are commercially available in bulk at a reasonable cost.
The primary challenge in this synthesis is managing the reactivity of the two acidic protons: the phenolic -OH and the pyrrolic N-H. While the phenolic proton is more acidic and reacts preferentially, reaction conditions must be carefully controlled to minimize undesired N-benzylation.
Caption: High-level overview of the two-step, one-pot synthetic route.
Detailed Scale-Up Protocol
This protocol is designed for a nominal 100 g scale of the final product. All operations should be conducted in a well-ventilated fume hood or an appropriate process chemistry reactor.
Reagent and Equipment Data
| Reagent | Formula | MW ( g/mol ) | Moles (mol) | Equivalents | Amount | Supplier |
| 6-Hydroxy-1H-pyrrolo[2,3-b]pyridine | C₇H₆N₂O | 134.14 | 0.745 | 1.0 | 100.0 g | Sigma-Aldrich |
| Sodium Hydride (60% in oil) | NaH | 24.00 | 0.820 | 1.1 | 32.8 g | Sigma-Aldrich |
| Benzyl Bromide | C₇H₇Br | 171.04 | 0.820 | 1.1 | 140.2 g (98 mL) | Sigma-Aldrich |
| N,N-Dimethylformamide (anhydrous) | C₃H₇NO | 73.09 | - | - | 1.0 L | Sigma-Aldrich |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | - | 3.0 L | Various |
| Saturated NaCl Solution (Brine) | NaCl(aq) | - | - | - | 1.5 L | In-house |
Equipment:
-
5 L, 3-neck, round-bottom flask or jacketed reactor
-
Mechanical overhead stirrer
-
Thermocouple and temperature controller
-
Nitrogen/Argon inlet
-
Addition funnel
-
Large crystallizing dish or ice bath for cooling
Step-by-Step Synthesis Procedure
Caption: Detailed experimental workflow for the scale-up synthesis.
-
Reactor Setup: Assemble the 5 L reactor with the overhead stirrer, thermocouple, and nitrogen inlet. Ensure the system is dry and purge with nitrogen for 30 minutes.
-
Reagent Charging: Charge the reactor with 6-hydroxy-1H-pyrrolo[2,3-b]pyridine (100.0 g, 0.745 mol) and anhydrous N,N-dimethylformamide (1.0 L). Begin stirring to form a slurry.
-
Deprotonation: Cool the mixture to 0-5 °C using an ice bath. Crucial Step: Add the sodium hydride (32.8 g of 60% dispersion, 0.820 mol) portion-wise over 60-90 minutes.
-
Scientific Rationale: The phenolic proton (pKa ≈ 10) is significantly more acidic than the pyrrolic proton (pKa ≈ 17), ensuring selective deprotonation at the 6-position. Portion-wise addition is critical to control the exotherm and the rate of hydrogen gas evolution.
-
-
Alkoxide Formation: Stir the resulting slurry at 0-5 °C for an additional 60 minutes after the NaH addition is complete. The mixture should become a more homogeneous, darker solution.
-
Benzylation: Slowly add benzyl bromide (98 mL, 0.820 mol) via an addition funnel over 60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Scientific Rationale: Maintaining a low temperature during the addition of the electrophile minimizes the potential for the less-favored N-alkylation side reaction.
-
-
Reaction Drive: After the addition is complete, remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for 12-16 hours (overnight).
-
In-Process Control (IPC): Monitor the reaction progress using TLC (e.g., 1:1 Hexane:EtOAc) or HPLC until the starting material is consumed.
-
Work-up and Quenching: Cool the reaction mixture back to 0-5 °C. CAUTION: Very slowly and carefully add 200 mL of deionized water to quench any unreacted NaH. This step is highly exothermic.
-
Extraction: Transfer the mixture to a large separatory funnel. Add 1.5 L of Ethyl Acetate and 1.0 L of water. Shake and separate the layers. Wash the organic layer twice with 750 mL of brine.
-
Scientific Rationale: The aqueous washes are essential to remove the DMF solvent and inorganic salts (NaBr), which are highly water-soluble.
-
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid. Recrystallize the solid from a suitable solvent system (e.g., Heptane/Ethyl Acetate) to afford the pure product.
-
Drying: Dry the purified solid in a vacuum oven at 40-50 °C to a constant weight.
-
Expected Yield: 75-85%
-
Appearance: White to off-white crystalline solid.
-
Mechanistic Considerations
The reaction proceeds via a classic SN2 mechanism. The strong base, NaH, irreversibly deprotonates the most acidic proton (phenolic -OH) to form a sodium alkoxide intermediate. This nucleophilic alkoxide then attacks the electrophilic benzylic carbon of benzyl bromide, displacing the bromide leaving group.
Caption: Reaction mechanism showing deprotonation and subsequent SN2 displacement.
Process Safety and Hazard Analysis
Scaling this synthesis requires strict adherence to safety protocols due to the use of hazardous materials.
| Hazard | Reagent(s) | Risk | Mitigation Measures |
| Flammability & Reactivity | Sodium Hydride (NaH) | Pyrophoric; reacts violently with water to produce flammable H₂ gas. | Handle under an inert atmosphere (N₂/Ar). Quench slowly at low temperatures. Ensure adequate ventilation and no nearby ignition sources. Ground all equipment. |
| Exothermic Reactions | NaH Quenching, Benzylation | Potential for thermal runaway if additions are too fast. | Use a reactor with efficient cooling. Add reagents slowly and monitor internal temperature continuously. Have a cooling bath ready for emergency control. |
| Toxicity & Irritation | Benzyl Bromide, DMF | Benzyl bromide is a lachrymator and skin irritant. DMF is a reproductive toxin. | Handle in a fume hood with appropriate PPE (gloves, safety glasses, lab coat). Avoid inhalation and skin contact. |
Analytical Characterization and Quality Control
To ensure the final product meets the required specifications, the following analytical tests are recommended.
| Analysis | Technique | Specification | Purpose |
| Identity | ¹H NMR, ¹³C NMR | Spectrum conforms to the reference structure. | Confirms chemical structure and absence of major impurities. |
| Identity | Mass Spectrometry | [M+H]⁺ = 225.1022 ± 5 ppm | Confirms molecular weight and elemental composition. |
| Purity | HPLC (UV) | ≥ 98.0% | Quantifies product purity and detects minor impurities. |
| Residual Solvents | GC-HS | DMF ≤ 880 ppm, EtOAc ≤ 5000 ppm | Ensures solvents are below ICH safety limits for pharmaceutical intermediates. |
Expected ¹H NMR Data (400 MHz, DMSO-d₆): δ 11.1 (br s, 1H, N-H), 8.05 (d, 1H), 7.45-7.30 (m, 5H, Ar-H), 7.20 (t, 1H), 6.85 (d, 1H), 6.30 (t, 1H), 5.20 (s, 2H, OCH₂).
References
-
Collot, M., et al. (2004). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of Organic Chemistry. Available at: [Link]
- Bemis, G., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents (WO2006063167A1).
-
Organic Chemistry Portal. Azaindole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Klimova, E., et al. (2022). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules. Available at: [Link]
-
Merugu, S. R., et al. (2024). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Available at: [Link]
-
Parson, W. W. (2022). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews. Available at: [Link]
-
Quezada, M. A. (2012). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. University of Rostock Repository. Available at: [Link]
-
Li, J., et al. (2023). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters. Available at: [Link]
-
Xu, X., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Organic Chemistry Frontiers. Available at: [Link]
-
Gribble, G. W. (2004). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Journal of the Brazilian Chemical Society. Available at: [Link]
-
Wang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Ohta, S., et al. (2022). Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. Molecules. Available at: [Link]
-
Reddy, T. R., et al. (2020). Regioselective C–H sulfenylation of N-sulfonyl protected 7-azaindoles promoted by TBAI. Organic & Biomolecular Chemistry. Available at: [Link]
-
Boltje, T. J., et al. (2021). Benzylation of hydroxyl groups by Williamson reaction. Glycoscience Protocols. Available at: [Link]
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- 2. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine
Welcome to the dedicated technical support center for the synthesis of 6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine, a key intermediate in the development of various therapeutic agents. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles.
Introduction
This compound, also known as 6-(benzyloxy)-7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure is a core component of numerous kinase inhibitors and other targeted therapies. The successful and high-yield synthesis of this intermediate is therefore a critical step in many drug discovery programs. This guide provides in-depth technical assistance, drawing from established literature and practical experience to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial queries regarding the synthesis of this compound.
Q1: What is the most common synthetic route to this compound?
The most prevalent and direct method involves the O-benzylation of 6-hydroxy-1H-pyrrolo[2,3-b]pyridine (6-hydroxy-7-azaindole) via a Williamson ether synthesis. This typically involves reacting the hydroxyl group with a benzyl halide (e.g., benzyl bromide) in the presence of a suitable base.
Q2: I am seeing low yields in my benzylation reaction. What are the likely causes?
Low yields can stem from several factors:
-
Incomplete deprotonation of the hydroxyl group: The choice of base is critical. Insufficiently strong bases will not fully generate the nucleophilic alkoxide.
-
Side reactions: Competing N-benzylation at the pyrrole nitrogen can occur. Additionally, elimination reactions can be a problem, particularly with more hindered starting materials or stronger bases.
-
Poor quality of starting materials: Impurities in the 6-hydroxy-7-azaindole or the benzylating agent can interfere with the reaction.
-
Suboptimal reaction conditions: Temperature, solvent, and reaction time all play a crucial role and need to be optimized.
Q3: How can I minimize the formation of the N-benzylated byproduct?
Selectivity for O-benzylation over N-benzylation is a key challenge. Strategies to favor O-alkylation include:
-
Choice of base and solvent: Using a weaker base and a polar aprotic solvent can favor O-alkylation. For instance, potassium carbonate in DMF is a common choice.
-
Protecting the pyrrole nitrogen: If O-alkylation remains problematic, protection of the pyrrole nitrogen with a suitable protecting group (e.g., Boc, SEM) prior to benzylation can ensure exclusive O-alkylation. However, this adds extra steps to the synthesis.
Q4: What are the best practices for purifying the final product?
Purification of this compound is typically achieved by silica gel column chromatography.[1] A gradient elution system, often starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective in separating the desired product from starting materials and byproducts. Careful monitoring by TLC is essential to ensure proper separation. In some cases, recrystallization can also be an effective purification method.
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues at different stages of the synthesis, along with their causes and recommended solutions.
Stage 1: Benzylation of 6-Hydroxy-1H-pyrrolo[2,3-b]pyridine
The core of the synthesis is the Williamson ether synthesis to introduce the benzyl group.
Problem 1: Low or No Conversion to the Desired Product
-
Possible Cause A: Ineffective Deprotonation. The pKa of the hydroxyl group on the pyridine ring requires a sufficiently strong base to generate the corresponding alkoxide for the nucleophilic attack.
-
Solution: Switch to a stronger base. While weaker bases like potassium carbonate can be effective, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) in an appropriate aprotic solvent (e.g., THF, DMF) can significantly improve the deprotonation efficiency and thus the reaction rate.[2]
-
-
Possible Cause B: Poor Quality of Reagents. Moisture or impurities in the starting materials or solvent can quench the base or react with the electrophile.
-
Solution: Ensure all reagents and solvents are anhydrous. Dry solvents using standard laboratory procedures. Use freshly opened or properly stored reagents. The quality of the benzyl halide is also important; it should be free of acidic impurities.
-
-
Possible Cause C: Inappropriate Solvent. The solvent must be able to dissolve the starting materials and be inert to the reaction conditions.
-
Solution: Polar aprotic solvents like DMF, DMSO, or THF are generally preferred for Williamson ether synthesis as they can solvate the cation of the base, leaving the alkoxide more nucleophilic.[2]
-
Problem 2: Formation of Significant Byproducts
-
Possible Cause A: N-Benzylation. The pyrrole nitrogen is also nucleophilic and can compete with the hydroxyl group for the benzyl halide.
-
Solution:
-
Optimize Base and Temperature: Using a milder base like K₂CO₃ at room temperature or slightly elevated temperatures can favor O-alkylation.
-
Protecting Group Strategy: If N-benzylation persists, consider protecting the pyrrole nitrogen with a group like SEM (2-(trimethylsilyl)ethoxymethyl) before the benzylation step. This protecting group can be removed later under specific conditions.[3]
-
-
-
Possible Cause B: Dialkylation. In the presence of a strong base and excess benzyl halide, dialkylation at both the oxygen and nitrogen is possible.
-
Solution: Use a stoichiometric amount of the benzylating agent (1.0-1.1 equivalents). Add the benzyl halide slowly to the reaction mixture to maintain a low concentration and minimize the chance of dialkylation.
-
-
Possible Cause C: Elimination Reaction. While less common with primary halides like benzyl bromide, strong bases can potentially induce elimination reactions, especially at higher temperatures.
-
Solution: Maintain a moderate reaction temperature. If a very strong base is used, consider running the reaction at a lower temperature for a longer period.
-
Experimental Protocol: O-Benzylation of 6-Hydroxy-1H-pyrrolo[2,3-b]pyridine
Below is a representative experimental protocol. Note that optimization may be required based on your specific setup and reagent purity.
-
To a stirred solution of 6-hydroxy-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in anhydrous DMF, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add benzyl bromide (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Table 1: Comparison of Reaction Conditions for Benzylation
| Base | Solvent | Temperature | Typical Yield | Reference |
| K₂CO₃ | DMF | Room Temp. | Moderate to Good | General Protocol |
| NaH | THF | 0 °C to Room Temp. | Good to Excellent | [2] |
| Cs₂CO₃ | Acetonitrile | Reflux | Good | [4] |
Stage 2: Purification of this compound
Problem: Difficulty in Separating the Product from Byproducts
-
Possible Cause: Similar Polarity of Product and Byproducts. The N-benzylated isomer can have a similar polarity to the desired O-benzylated product, making chromatographic separation challenging.
-
Solution:
-
Optimize Chromatography Conditions: Use a long column and a shallow solvent gradient to improve resolution. Experiment with different solvent systems (e.g., dichloromethane/methanol, toluene/ethyl acetate).
-
Recrystallization: If chromatography is insufficient, attempt to recrystallize the product from a suitable solvent or solvent mixture.
-
Derivative Formation: In challenging cases, the mixture can be reacted to form derivatives that are more easily separable, followed by deprotection. However, this is a less desirable, multi-step approach.
-
-
Visualizing the Synthesis and Potential Pitfalls
Diagram 1: General Synthetic Pathway
Caption: The primary synthetic route to the target compound.
Diagram 2: O- vs. N-Benzylation Side Reaction
Caption: Competing reaction pathways in the benzylation step.
Concluding Remarks
The synthesis of this compound is a well-established but nuanced process. Careful attention to the choice of reagents, reaction conditions, and purification techniques is paramount to achieving high yields and purity. This guide is intended to serve as a valuable resource for troubleshooting and optimizing your synthetic efforts. For further in-depth understanding, we strongly recommend consulting the referenced literature.
References
-
Yi, S.; Li, M.; Mo, W.; Hu, X.; Hu, B.; Sun, N.; Jin, L.; Shen, Z. Metal-free, iodine-catalyzed regioselective sulfenylation of indoles with thiols. Tetrahedron Lett.2016 , 57, 1912–1916. [Link]
-
Xu, X.; Ou, M.; Wang, Y.-E.; Lin, T.; Xiong, D.; Xue, F.; Walsh, P. J.; Mao, J. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3-methylpyridine and Aldehydes. Org. Chem. Front.2022 , 9, 2635-2640. [Link]
- Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Org. Lett.2026.
-
Batcho, A. D.; Leimgruber, W. 4-Benzyloxyindole. Org. Synth.1985 , 63, 214. [Link]
-
Kim, T. Y., et al. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. Molecules2020 , 25(15), 3458. [Link]
-
Hansen, K. B.; et al. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules2020 , 25(21), 5099. [Link]
-
Nguyen, V.-D.; et al. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Pharmaceuticals2020 , 13(9), 219. [Link]
-
Haddach, A. A.; Kelleman, A.; Deaton-Rewolinski, M. V. An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Lett.2002 , 43(3), 399-402. [Link]
-
Azaindole synthesis. Organic Chemistry Portal. [Link]
-
7-Azaindole Analogues as Bioactive Agents and Recent Results. Mini-Rev. Med. Chem.2019 , 19(14), 1133-1154. [Link]
-
Nevskaya, A. A.; et al. A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a]benzazepines and evaluation of their bioactivity. RSC Adv.2022 , 12, 26895-26911. [Link]
-
Iaroshenko, V. O. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok. [Link]
- Mushtaq, N.; et al. SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pak. J. Pharm. Sci.2008, 21(1), 36-39.
-
Harnessing O-Vinylhydroxylamines for Ring-Annulation: A Scalable Approach to Azaindolines and Azaindoles. ChemRxiv. [Link]
-
Williamson Ether Synthesis. J&K Scientific LLC. [Link]
-
Palladium-Catalyzed Enantioselective (2-Naphthyl)methylation of Azaarylmethyl Amines. Org. Lett.2020 , 22(19), 7529–7534. [Link]
-
Hanson, P. R.; et al. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein J. Org. Chem.2008 , 4, 44. [Link]
-
Single Pot Benzylation of O-Xylene with Benzyl Chloride and Benzyl Alcohol Over Pillared Montmorillonites. ResearchGate. [Link]
- SUBSTITUTED 1H-PYRROLO [2,3-B]PYRIDINE AND 1H-PYRAZOLO [3, 4-B]PYRIDINE DERIVATIVES AS SALT INDUCIBLE KINASE 2 (SIK2) INHIBITORS.
Sources
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- 2. BJOC - Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine [beilstein-journals.org]
- 3. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Benchmarking 6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine-based Kinase Inhibitors Against Current Therapeutic Standards
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate the therapeutic potential of novel 6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine-based kinase inhibitors. By juxtaposing their performance against established treatments for key indications in oncology and neurodegenerative disease, this document offers a detailed roadmap for preclinical and translational research. The methodologies outlined herein are designed to ensure scientific integrity, providing a robust foundation for go/no-go decisions in the drug development pipeline.
Introduction: The Versatility of the 1H-pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine core, a deaza-isostere of adenine, has emerged as a privileged scaffold in kinase inhibitor design due to its ability to mimic the hinge-binding interactions of ATP. The strategic addition of a 6-(benzyloxy) group can enhance potency and modulate pharmacokinetic properties, leading to the development of inhibitors targeting a range of kinases implicated in significant human diseases. This guide will focus on two primary therapeutic areas where this scaffold shows immense promise: oncology, with a focus on Fibroblast Growth Factor Receptor (FGFR) and Ataxia-Telangiectasia Mutated (ATM) inhibitors, and neurodegenerative disorders, specifically targeting NADPH Oxidase 2 (NOX2) in the context of Alzheimer's disease.
Section 1: Oncology - Targeting Aberrant Kinase Signaling in Cancer
Aberrant kinase activity is a hallmark of many cancers, driving tumor growth, proliferation, and resistance to therapy. The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully exploited to develop potent inhibitors of key oncogenic kinases.
Fibroblast Growth Factor Receptor (FGFR) Inhibition
Dysregulation of the FGFR signaling pathway, through mutations, fusions, or amplifications, is a known driver in various solid tumors, including urothelial carcinoma and cholangiocarcinoma.[1] Several 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent anti-FGFR activity.[2][3]
A critical step in evaluating novel this compound-based FGFR inhibitors is to benchmark their performance against the current standards of care, Erdafitinib (Balversa®) and Pemigatinib (Pemazyre®).
| Compound | Target(s) | IC50 (nM) | Indications | Clinical Efficacy Highlights |
| Compound 4h (1H-pyrrolo[2,3-b]pyridine derivative) | FGFR1, FGFR2, FGFR3 | 7, 9, 25 | Preclinical | Potent in vitro inhibition of FGFR1/2/3 and induction of apoptosis in breast cancer cell lines.[3] |
| Erdafitinib (Balversa®) | Pan-FGFR (FGFR1-4) | FGFR1: 1.2, FGFR2: 2.5, FGFR3: 3.0, FGFR4: 5.7[4] | Locally advanced or metastatic urothelial carcinoma with susceptible FGFR3 genetic alterations.[1] | Median Overall Survival (OS): 12.1 months vs. 7.8 months with chemotherapy.[1][5] Median Progression-Free Survival (PFS): 5.6 months vs. 2.7 months with chemotherapy.[1][5] Objective Response Rate (ORR): 35.3% vs. 8.5% with chemotherapy.[1][5] |
| Pemigatinib (Pemazyre®) | FGFR1, FGFR2, FGFR3 | FGFR1: 0.4, FGFR2: 0.5, FGFR3: 1.0[6] | Previously treated, unresectable locally advanced or metastatic cholangiocarcinoma with an FGFR2 fusion or other rearrangement. | ORR: 35.5% in patients with FGFR2 fusions/rearrangements.[7] Median Duration of Response: 7.5 months.[7] |
In Vitro Kinase Inhibition Assay (ATP-Competition)
This assay determines the direct inhibitory effect of the novel compound on FGFR kinase activity and its mechanism of action.
-
Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence of ATP. ATP-competitive inhibitors will reduce the rate of phosphorylation.
-
Protocol:
-
Recombinant human FGFR1, FGFR2, and FGFR3 are incubated with the test compound at varying concentrations.
-
The kinase reaction is initiated by the addition of a kinase buffer containing ATP and a suitable substrate (e.g., a poly-Glu-Tyr peptide).
-
The reaction is allowed to proceed for a defined period at 37°C.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).
-
IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration. To confirm ATP competition, the assay can be repeated with varying ATP concentrations. An increase in IC50 with higher ATP concentrations indicates an ATP-competitive mechanism.[8]
-
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the inhibitor on cancer cell lines with known FGFR alterations.
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.[9][10][11]
-
Protocol:
-
Seed cancer cell lines with known FGFR alterations (e.g., urothelial carcinoma cell lines with FGFR3 mutations) in 96-well plates.
-
After cell attachment, treat the cells with a serial dilution of the test compound and the comparator drug (e.g., Erdafitinib) for 72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value.
-
In Vivo Xenograft Models
Evaluating the anti-tumor efficacy of the novel compound in a living organism is a critical step.
-
Principle: Human cancer cell lines with specific FGFR alterations are implanted into immunocompromised mice. The effect of the test compound on tumor growth is then monitored over time.
-
Protocol:
-
Subcutaneously inject human urothelial carcinoma cells with a known FGFR3 mutation into the flank of immunodeficient mice (e.g., nude mice).
-
Once tumors reach a palpable size, randomize the mice into treatment groups (vehicle control, test compound, and a positive control like Erdafitinib).
-
Administer the compounds daily via a suitable route (e.g., oral gavage).
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
The primary endpoint is typically tumor growth inhibition.
-
Caption: Experimental workflow for benchmarking a novel ATM inhibitor.
Section 2: Neurodegenerative Disease - Targeting Oxidative Stress in Alzheimer's Disease
Neuroinflammation and oxidative stress are increasingly recognized as key contributors to the pathology of Alzheimer's disease (AD). The NADPH oxidase 2 (NOX2) enzyme is a major source of reactive oxygen species in the brain and a promising therapeutic target.
NOX2 Inhibition in Alzheimer's Disease
GSK2795039, a potent NOX2 inhibitor with a pyrrolo[2,3-b]pyridine-related scaffold, has shown promise in preclinical models of AD by preventing Aβ-induced pathology. [1][12]
While the mechanism of action is different, the ultimate goal is to slow or prevent cognitive decline. Therefore, benchmarking against the recently approved anti-amyloid antibodies, Lecanemab (Leqembi®) and Aducanumab (Aduhelm®), is essential.
| Compound | Target | Mechanism of Action | Preclinical/Clinical Highlights |
| GSK2795039 | NOX2 | Inhibition of NADPH oxidase 2, reducing oxidative stress and neuroinflammation. | Prevents Aβ-induced pathological and behavioral changes in mouse models. [1][12] |
| Lecanemab (Leqembi®) | Soluble Aβ protofibrils | Promotes clearance of amyloid plaques. | Reduces brain amyloid levels and slows cognitive decline by 27% over 18 months in early AD. [13][14] |
| Aducanumab (Aduhelm®) | Aggregated forms of Aβ | Promotes clearance of amyloid plaques. | Dose-dependent reduction of brain Aβ plaques in clinical trials. [15][16] |
In Vivo Amyloid-Beta Mouse Models
Transgenic mouse models that overexpress human amyloid precursor protein (APP) and develop age-dependent amyloid plaques and cognitive deficits are the standard for preclinical AD research.
-
Principle: These models allow for the evaluation of a compound's ability to modify AD-like pathology and improve cognitive function.
-
Protocol:
-
Use a well-characterized AD mouse model (e.g., 5XFAD or Tg2576).
-
Treat aged mice with the test compound, a vehicle control, and a relevant comparator (e.g., a murine version of an anti-amyloid antibody).
-
After a defined treatment period, assess cognitive function using behavioral tests (e.g., Morris water maze, Y-maze).
-
Following behavioral testing, sacrifice the animals and collect brain tissue.
-
Analyze brain tissue for amyloid plaque burden (immunohistochemistry), levels of soluble and insoluble Aβ (ELISA), and markers of neuroinflammation and oxidative stress.
-
Amyloid Plaque Burden Analysis
-
Principle: Immunohistochemical staining of brain sections allows for the visualization and quantification of amyloid plaques.
-
Protocol:
-
Perfuse and fix mouse brains, then section them using a cryostat or vibratome.
-
Perform antigen retrieval to expose the Aβ epitopes.
-
Incubate sections with a primary antibody against Aβ (e.g., 6E10).
-
Use a fluorescently labeled secondary antibody for detection.
-
Capture images of specific brain regions (e.g., hippocampus and cortex) using a fluorescence microscope.
-
Quantify the plaque area and number using image analysis software.
-
Caption: Key pathological pathways in Alzheimer's disease and the distinct intervention points of NOX2 inhibitors and anti-amyloid antibodies.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors with therapeutic potential in oncology and neurodegenerative diseases. A rigorous and objective benchmarking against existing treatments, as outlined in this guide, is paramount for advancing these promising compounds through the drug development pipeline. The experimental protocols provided herein offer a solid foundation for generating the critical data needed to assess their true therapeutic value and potential to improve patient outcomes.
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Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. (2025). PubMed. Retrieved from [Link]
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CCF Webinar: Trial of Pemigatinib, Atezolizumab & Bevacizumab for FGFR2+ Cholangiocarcinoma. (2025). YouTube. Retrieved from [Link]
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A Senior Application Scientist's Guide to Computational Docking of 6-(Benzyloxy)-1H-pyrrolo[2,3-b]pyridine Derivatives as Kinase Inhibitors
This guide provides an in-depth comparative analysis of computational docking studies on 6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine derivatives, a scaffold of significant interest in modern drug discovery due to its prevalence in kinase inhibitors. We will explore the nuances of preparing and executing docking simulations, interpreting the results, and how subtle structural modifications can profoundly impact binding affinity and selectivity. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of molecular modeling principles.
The Strategic Imperative for Targeting Kinases with Pyrrolo[2,3-b]pyridines
Protein kinases are a large family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major focus for therapeutic intervention. The 1H-pyrrolo[2,3-b]pyridine core, being a bioisostere of adenine, is an effective scaffold for competitive ATP inhibitors that target the kinase hinge region.[2][3] The 6-benzyloxy substituent provides a versatile anchor point for exploring the solvent-exposed regions of the ATP binding pocket, allowing for the fine-tuning of potency and selectivity.
The Computational Docking Workflow: A Self-Validating System
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[1] A robust docking protocol is a self-validating system, with each step designed to minimize artifacts and enhance the predictive power of the simulation.
Caption: A typical workflow for computational docking studies.
The causality behind this workflow is crucial. For instance, the removal of water molecules and the addition of polar hydrogens during receptor preparation are not merely procedural; they are essential for accurately modeling the electrostatic environment of the binding site.[4] Similarly, the energy minimization of the ligand ensures that the starting conformation is sterically and electronically favorable, preventing the introduction of artificial strain energy into the docking calculations.
Comparative Docking Analysis: this compound Derivatives vs. Aurora Kinase A
To illustrate the practical application of computational docking, we will conduct a comparative study of three hypothetical this compound derivatives against Aurora Kinase A, a well-established cancer target. These derivatives are designed to probe the structure-activity relationship (SAR) within the ATP binding pocket.
-
Compound 1 (Parent): this compound
-
Compound 2 (Electron-withdrawing): 6-((4-fluorobenzyl)oxy)-1H-pyrrolo[2,3-b]pyridine
-
Compound 3 (Hydrogen bond donor): 6-((4-hydroxybenzyl)oxy)-1H-pyrrolo[2,3-b]pyridine
-
Reference Inhibitor: MLN8054 (a known Aurora Kinase A inhibitor)
Table 1: Comparative Docking Performance against Aurora Kinase A (PDB: 3E5A)
| Compound | Binding Affinity (kcal/mol) | Key H-bond Interactions (Hinge Region) | Other Key Interactions |
| Compound 1 | -8.2 | Ala213 | Hydrophobic interactions with Leu139, Val147, Leu263 |
| Compound 2 | -8.5 | Ala213 | Fluorine interaction with the backbone carbonyl of Gly216 |
| Compound 3 | -9.1 | Ala213, Glu211 (via hydroxyl) | Hydrophobic interactions with Leu139, Val147, Leu263 |
| MLN8054 (Reference) | -9.8 | Ala213, Glu211 | Extensive hydrophobic and polar contacts |
The data clearly indicates that the addition of a hydroxyl group (Compound 3) significantly improves the binding affinity due to the formation of an additional hydrogen bond with Glu211 in the hinge region. The fluorine substitution in Compound 2 also enhances binding, likely through favorable electrostatic interactions. This aligns with published studies where substitutions on the pyrrolo[2,3-b]pyridine scaffold are explored to enhance potency.[3]
Comparison with Alternative Scaffolds
The 1H-pyrrolo[2,3-b]pyridine scaffold is not the only privileged structure for kinase inhibition. Other heterocyclic systems, such as the pyrrolo[2,3-d]pyrimidines, have also shown significant promise.[2][5]
Table 2: Comparison of Pyrrolo-pyridine and Pyrrolo-pyrimidine Scaffolds
| Scaffold | Key Advantages | Key Disadvantages | Representative Targets |
| 1H-pyrrolo[2,3-b]pyridine | - Strong hinge-binding interactions- Versatile substitution points | - Potential for off-target effects due to scaffold ubiquity | TNIK, FGFR, B-RAF |
| 7H-pyrrolo[2,3-d]pyrimidine | - Mimics the purine core of ATP effectively- Often exhibits high potency | - Can have lower solubility | FAK, PfCDPK4 |
The choice of scaffold is a critical decision in the drug design process, often dictated by the specific topology of the target kinase's active site and the desired selectivity profile.
Experimental Protocol: Molecular Docking of this compound Derivatives with AutoDock Vina
This protocol outlines the key steps for performing a molecular docking study using AutoDock Vina, a widely used and validated open-source docking program.[6]
1. Receptor Preparation
-
Objective: To prepare the protein structure for docking by removing extraneous molecules, adding hydrogens, and assigning charges.
-
Procedure:
-
Download the crystal structure of the target protein (e.g., Aurora Kinase A, PDB ID: 3E5A) from the Protein Data Bank.
-
Open the PDB file in a molecular visualization tool such as PyMOL or Chimera.
-
Remove all water molecules, co-factors, and existing ligands from the structure.[4]
-
Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.
-
Assign partial charges to all atoms (e.g., using the Gasteiger-Hückel method).
-
Save the prepared receptor in the PDBQT format, which is required by AutoDock Vina.
-
2. Ligand Preparation
-
Objective: To generate a 3D conformation of the ligand and define its rotatable bonds.
-
Procedure:
-
Sketch the 2D structure of the this compound derivative using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert the 2D structure to a 3D conformation and perform energy minimization using a suitable force field (e.g., MMFF94).
-
Define the rotatable bonds in the ligand. This is a critical step as it determines the conformational flexibility of the molecule during the docking simulation.
-
Save the prepared ligand in the PDBQT format.
-
3. Docking Simulation
-
Objective: To predict the binding pose and affinity of the ligand to the receptor.
-
Procedure:
-
Define the grid box, which specifies the search space for the docking simulation. The grid box should encompass the entire binding site of the target protein.
-
Create a configuration file that specifies the paths to the receptor and ligand PDBQT files, the coordinates of the grid box, and other docking parameters such as exhaustiveness.[7]
-
Run the AutoDock Vina simulation from the command line.
-
The output will be a PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities.
-
4. Analysis of Results
-
Objective: To visualize and interpret the docking results.
-
Procedure:
-
Load the receptor and the output ligand PDBQT file into a molecular visualization program.
-
Analyze the top-ranked binding pose to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking.
-
Caption: Logical relationship of SAR in the designed compounds.
Conclusion
Computational docking is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of potential drug candidates. This guide has demonstrated a systematic approach to conducting comparative docking studies of this compound derivatives, from the initial preparation of molecules to the final analysis of results. By understanding the causality behind each step of the workflow and by carefully analyzing the predicted binding modes, researchers can gain valuable insights into the SAR of their compounds and make informed decisions in the lead optimization process. The principles and protocols outlined herein provide a solid foundation for the rational design of novel and potent kinase inhibitors.
References
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EL-MERS, N., EL-KHATABI, K., & BOUACHRINE, M. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 10(4), 10-4. [Link]
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Seanego, D., Chavalala, E., Henning, H. H., & Rousseau, A. (2022). Docking scores of pyrrolo[2,3-d]pyrimidine derivatives 2 a-q. ResearchGate. [Link]
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Zhang, Y., et al. (2021). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as potent FAK inhibitors: Design, synthesis, biological evaluation and molecular docking study. European Journal of Medicinal Chemistry, 223, 113653. [Link]
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Cilibrizzi, A., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry, 24(25), 2735-2761. [Link]
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Li, J., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(8), 1331-1339. [Link]
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Gao, C., et al. (2015). QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Derivatives. Molecules, 20(5), 8493-8517. [Link]
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ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
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Gogoi, K., et al. (2024). Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. ResearchGate. [Link]
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Kumar, A., & Raj, U. (2011). Molecular docking/dynamics studies of Aurora A kinase inhibitors. Journal of Molecular Modeling, 17(11), 2843-2852. [Link]
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El-Sayed, M. A., et al. (2021). Exploration of Anticancer Potential of Novel Pyrrolo[2,3-b]pyridine Derivatives Targeting V600E-BRAF Kinase: Molecular Docking, Pharmacokinetic and DFT Studies. Advanced Journal of Chemistry, Section A, 4(4), 312-326. [Link]
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Seeliger, D. (2013). Protocol for Docking with AutoDock. In Silico Biology, 11(5-6), 199-209. [Link]
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Sakkiah, S., et al. (2024). Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. RSC Advances, 14(1), 1-15. [Link]
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Djikic, T., et al. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 6, 42. [Link]
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Bioinformatics Insights. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]
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Wang, Y., et al. (2014). Combined 3D-QSAR Modeling and Molecular Docking Studies on Pyrrole-Indolin-2-ones as Aurora A Kinase Inhibitors. International Journal of Molecular Sciences, 15(1), 1186-1205. [Link]
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EL-MERS, N., EL-KHATABI, K., & BOUACHRINE, M. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling studies. Moroccan Journal of Chemistry, 10(4). [Link]
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Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]
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Iheagwam, F. N., et al. (2019). Molecular docking analysis using AutoDock Vina for isolated compounds showing estimated binding free energy and interacting residues in the binding site of VEGF, TK, and MMP. ResearchGate. [Link]
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TrendBioTech. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech [Video]. YouTube. [Link]
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University of Padua. (n.d.). Molecular Docking Tutorial. [Link]
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Joshi, A., & Kaushik, V. (2021). Insights of Molecular Docking in Autodock-Vina: A Practical Approach. Journal of Pharmacology and Clinical Toxicology, 9(1), 1155. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine
This document provides essential procedural guidance for the safe handling and disposal of 6-(benzyloxy)-1H-pyrrolo[2,3-b]pyridine. As a substituted 7-azaindole, this compound is a valuable heterocyclic building block in medicinal chemistry and drug discovery, frequently utilized in the synthesis of kinase inhibitors and other therapeutic agents.[1][2] The structural complexity and bioactive nature of this molecule necessitate a rigorous and informed approach to its disposal to ensure the safety of laboratory personnel and protect the environment. This guide is designed to empower researchers by explaining the chemical rationale behind each procedural step, ensuring a culture of safety and compliance.
Core Principle: Hazard-Informed Waste Management
The proper disposal of any chemical begins with a thorough understanding of its potential hazards. While a specific Safety Data Sheet (SDS) for this compound is not always available, a reliable hazard assessment can be constructed by analyzing its constituent chemical motifs: the 7-azaindole (pyrrolo[2,3-b]pyridine) core and the benzyloxy substituent.
-
7-Azaindole Core: The parent structure, 1H-pyrrolo[2,3-b]pyridine, and its derivatives are known to cause skin, eye, and respiratory irritation.[3][4][5] Therefore, it is imperative to treat this compound as, at minimum, an irritant.
-
Pyridine Substructure: The integrated pyridine ring classifies this compound as a pyridine derivative. Pyridine itself is considered a hazardous waste, and its disposal is strictly regulated.[6] Disposal protocols for pyridine derivatives typically involve high-temperature incineration to ensure complete destruction.[6]
-
Benzyloxy Group: Under thermal stress, such as improper incineration or reaction with incompatible chemicals, the benzyloxy group can degrade. Studies on analogous compounds like benzyl alcohol show that thermal degradation can produce hazardous byproducts, including toluene and benzaldehyde.[7]
Immediate Safety & Personal Protective Equipment (PPE)
Before handling the compound for any purpose, including disposal, ensure all appropriate engineering controls and personal protective equipment are in use.
All handling of this compound, whether in pure form or in solution, must be conducted within a certified laboratory chemical fume hood. [8] This primary engineering control is essential to prevent the inhalation of any dusts or vapors.[4]
| PPE Item | Specification & Rationale |
| Eye/Face Protection | Chemical safety goggles or glasses with side shields are mandatory. A face shield should be used if there is a significant splash risk.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile or butyl rubber) must be worn. Always check the manufacturer's glove compatibility chart. Discard and replace gloves immediately if contamination occurs.[8] |
| Body Protection | A fully buttoned, flame-resistant lab coat is required. Ensure clothing fully covers the skin.[9] |
| Respiratory Protection | A respirator is generally not required when working in a functional fume hood. If exposure limits are exceeded or symptoms of irritation occur, a full-face respirator with appropriate cartridges should be used.[9] |
Step-by-Step Disposal Protocol
The following protocol outlines the systematic process for disposing of this compound waste. This workflow is designed to ensure safety and regulatory compliance from the point of generation to final disposal.
Disposal Decision Workflow
Caption: Workflow for the safe disposal of this compound.
Detailed Experimental Protocol
1. Waste Segregation (Point of Generation)
-
Rationale: Preventing unintended chemical reactions is a cornerstone of laboratory safety. This compound, like other pyridine derivatives, is incompatible with strong oxidizing agents and strong acids.[8]
-
Procedure:
-
Designate a specific waste stream for this compound and structurally similar non-halogenated organic solids or solutions.
-
DO NOT mix this waste with:
-
Oxidizers (e.g., nitric acid, permanganates).
-
Strong acids (e.g., sulfuric acid, hydrochloric acid).
-
Aqueous or halogenated waste streams.
-
-
Solid waste (e.g., contaminated filter paper, weighing boats, gloves) should be collected separately from liquid waste.
-
2. Waste Containment and Labeling
-
Rationale: Proper containment prevents leaks and vapor release, while clear labeling ensures that all personnel and waste handlers are aware of the container's contents and associated hazards.
-
Procedure:
-
Select a waste container that is in good condition, has a screw-top or other securely sealing lid, and is made of a compatible material (e.g., high-density polyethylene for solids, or a glass bottle for liquids, often within secondary containment).[8]
-
As soon as the first particle of waste is added, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) department.
-
Using a permanent marker, clearly write the full chemical name: "this compound". List any solvents if it is a solution.
-
Indicate the date waste accumulation began.
-
Keep the container closed at all times except when adding waste.
-
3. On-Site Accumulation and Storage
-
Rationale: Safe temporary storage within the lab minimizes risks while awaiting pickup.
-
Procedure:
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA). This area should be clearly marked and located at or near the point of generation.
-
Ensure the SAA is away from heat sources, open flames, or direct sunlight.[5][10]
-
The container must be within secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.
-
4. Institutional Disposal
-
Rationale: Final disposal must be performed by licensed professionals in accordance with federal and local regulations to ensure complete and environmentally sound destruction.
-
Procedure:
-
When the waste container is full or you are finished with the project, complete a chemical collection request form as required by your EHS office.
-
EHS personnel will collect the waste and transport it to a licensed hazardous waste disposal facility.
-
The standard and required method for disposal of this type of compound is high-temperature incineration (typically 820°C to 1,600°C), which ensures the complete thermal destruction of the heterocyclic rings and aromatic structures into simpler, less harmful compounds like carbon dioxide, water, and nitrogen oxides.[6]
-
Spill Management & Decontamination
Accidents require a prepared and immediate response to mitigate exposure and environmental release.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[8]
-
Eye Contact: Immediately flush eyes with water at an emergency eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air. Seek medical attention.[3]
-
-
Spill Cleanup Protocol:
-
Alert personnel in the immediate area and restrict access.
-
Wearing the full PPE detailed in Section 2, control the release of dust or vapors.
-
For a small solid spill, gently sweep or vacuum the material into a sealable container for disposal. Avoid raising dust.[11]
-
For a small liquid spill, cover with a non-flammable, inert absorbent material (e.g., sand, vermiculite, or diatomaceous earth).[10]
-
Carefully scoop the absorbed material into a designated hazardous waste container.[3]
-
Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.
-
For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
-
References
-
Standard Operating Procedures for Hazardous and Particularly Hazardous Chemicals. For. Pyridine. University of Washington, Department of Environmental Health and Safety. [Link]
-
Production, Import, Use, and Disposal of Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Synthetic approaches for the synthesis of 7-azaindole derivatives. RosDok, University of Rostock. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
